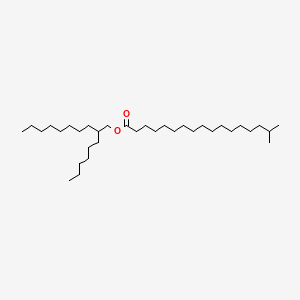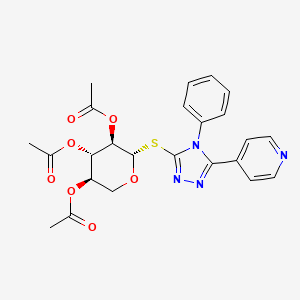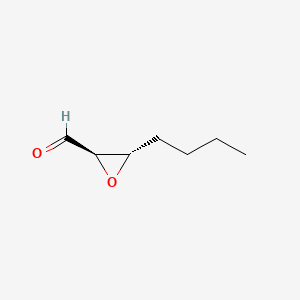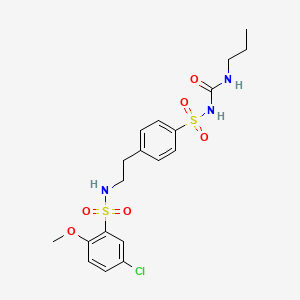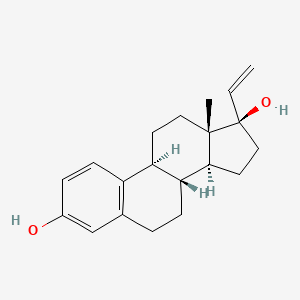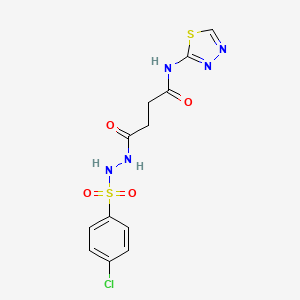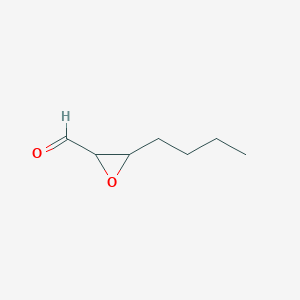
3-Butyloxirane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyloxirane-2-carbaldehyde, also known as (2S,3R)-3-butyloxirane-2-carbaldehyde, is an organic compound with the molecular formula C7H12O2. It is a colorless to pale yellow liquid with a fatty citrus aroma. This compound is practically insoluble in water but soluble in ethanol. It has a boiling point of 60°C at 9 mm Hg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyloxirane-2-carbaldehyde can be achieved through various methodsThe reaction typically requires a catalyst such as m-chloroperbenzoic acid (m-CPBA) for the epoxidation step, followed by oxidation using reagents like pyridinium chlorochromate (PCC) to introduce the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale epoxidation processes using robust catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Butyloxirane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: It can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions where the epoxide ring is opened by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Corresponding substituted alcohols or thiols.
Scientific Research Applications
3-Butyloxirane-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: It is used in the production of flavorings and fragrances due to its citrus aroma
Mechanism of Action
The mechanism of action of 3-Butyloxirane-2-carbaldehyde involves its interaction with various molecular targets and pathways. The epoxide ring in the compound is highly reactive and can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition or modification of their activity. This reactivity makes it useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
2,3-Epoxyheptanal: Similar in structure but with a longer carbon chain.
Pyridine-2-carboxaldehyde: Contains a pyridine ring instead of an epoxide.
Thiophene-2-carbaldehyde: Contains a thiophene ring instead of an epoxide.
Uniqueness
3-Butyloxirane-2-carbaldehyde is unique due to its combination of an epoxide ring and an aldehyde group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its fatty citrus aroma also makes it useful in the flavor and fragrance industry .
Properties
CAS No. |
58936-30-4 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3-butyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-6-7(5-8)9-6/h5-7H,2-4H2,1H3 |
InChI Key |
JSGLRFSEKUNPRD-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC[C@H]1[C@@H](O1)C=O |
Canonical SMILES |
CCCCC1C(O1)C=O |
density |
0.938-0.948 (20º) |
physical_description |
Colourless to pale yellow liquid; fatty citrus aroma |
solubility |
Practically insoluble to insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


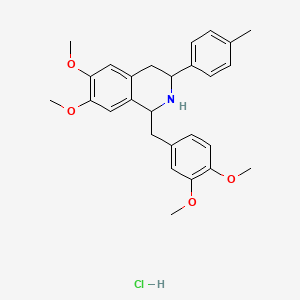
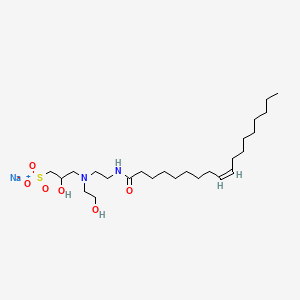
![1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one;hydrate](/img/structure/B12755005.png)
![Lithium 4-[(octadecylamino)carbonyl]benzoate](/img/structure/B12755013.png)
